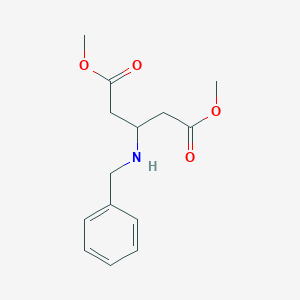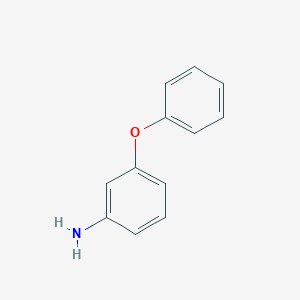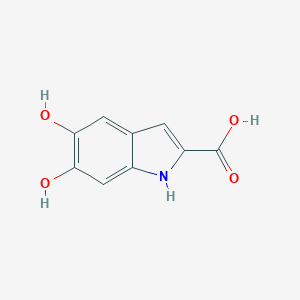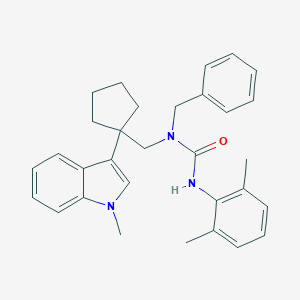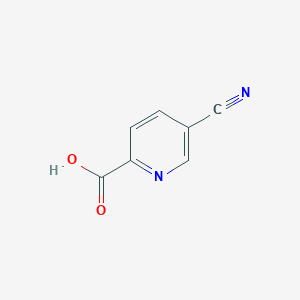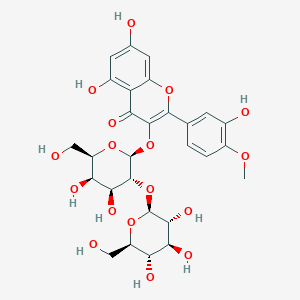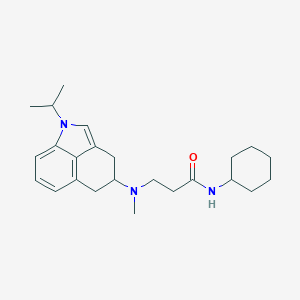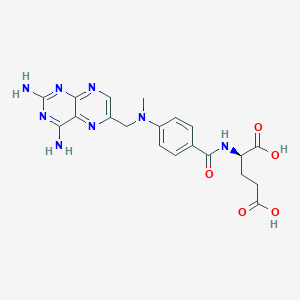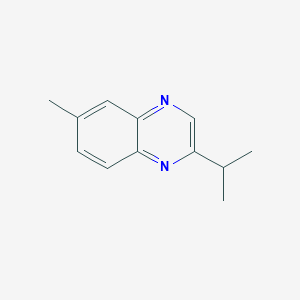
2-Isopropyl-6-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-6-methylquinoxaline (IMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. This compound belongs to the quinoxaline family and is known for its unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-6-methylquinoxaline is not fully understood, but it is believed to act through the modulation of various signaling pathways. 2-Isopropyl-6-methylquinoxaline has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
2-Isopropyl-6-methylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the regulation of inflammation and immune response. 2-Isopropyl-6-methylquinoxaline has also been shown to induce the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects and has been used to treat various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Isopropyl-6-methylquinoxaline is also relatively inexpensive compared to other compounds used in research. However, 2-Isopropyl-6-methylquinoxaline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. 2-Isopropyl-6-methylquinoxaline can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 2-Isopropyl-6-methylquinoxaline research. One area of interest is the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential therapeutic agent for these diseases. Another area of interest is the use of 2-Isopropyl-6-methylquinoxaline in cancer research. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects, and it could be used in combination with other drugs to treat various types of cancer. Finally, the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, 2-Isopropyl-6-methylquinoxaline is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. The synthesis method of 2-Isopropyl-6-methylquinoxaline involves a multistep process that results in high purity and yield. 2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments, but it also has some limitations. There are several future directions for 2-Isopropyl-6-methylquinoxaline research, including the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases, the use of 2-Isopropyl-6-methylquinoxaline in cancer research, and the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline.
Synthesemethoden
The synthesis of 2-Isopropyl-6-methylquinoxaline is a multistep process that involves the reaction of 2,3-dichloroquinoxaline with isopropylmagnesium bromide and methyl lithium. The resulting product is then purified through recrystallization to obtain pure 2-Isopropyl-6-methylquinoxaline. This method has been used by several researchers to obtain 2-Isopropyl-6-methylquinoxaline with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has been used to study the effects of oxidative stress on neuronal cells and to investigate the role of inflammation in neurodegenerative diseases. It has also been used to study the effects of different compounds on cancer cells and to investigate the mechanism of action of various drugs.
Eigenschaften
CAS-Nummer |
149179-66-8 |
|---|---|
Produktname |
2-Isopropyl-6-methylquinoxaline |
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-methyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |
InChI-Schlüssel |
RXPHJNVIGAJPTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Kanonische SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



